4-iso-Propylphenyl-(2-pyridyl)methanol

Description

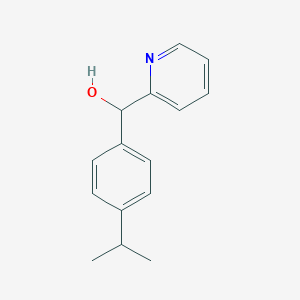

4-iso-Propylphenyl-(2-pyridyl)methanol is a chiral alcohol featuring a central methanol group bonded to a 4-isopropylphenyl group and a 2-pyridyl substituent. The compound’s structure combines aromatic (phenyl) and heteroaromatic (pyridyl) moieties, which are critical for coordination chemistry and materials science applications.

Properties

IUPAC Name |

(4-propan-2-ylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUZGIPUVDEVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-isopropylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.

Reaction Conditions:

Reagents: 4-isopropylbenzaldehyde, 2-pyridylmagnesium bromide

Solvent: Anhydrous ether

Temperature: Room temperature

Purification: Column chromatography

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) in an appropriate solvent.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in an ether solvent.

Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination, or nitrating agents like HNO3 (Nitric acid) for nitration.

Major Products

Oxidation: 4-iso-Propylphenyl-(2-pyridyl)ketone

Reduction: 4-iso-Propylphenyl-(2-pyridyl)methane

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-iso-Propylphenyl-(2-pyridyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-iso-Propylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven electronic and steric properties:

Key Observations:

- Electronic Effects: Pyridyl groups (as in the target compound) are electron-withdrawing, which can polarize the methanol OH group, enhancing its acidity compared to thienyl or methoxy-substituted analogs .

- Steric Effects :

Comparison with Target Compound :

- The target compound’s pyridyl group may act similarly to naphtholate systems in , sensitizing lanthanide ions via antenna effects.

- The isopropyl group’s steric bulk could enhance luminescence quantum yields by reducing non-radiative decay pathways, a strategy observed in bulky ligand systems .

- Thienyl analogs may exhibit red-shifted emission due to thiophene’s extended π-conjugation but lack the strong metal-binding affinity of pyridyl nitrogen.

Catalytic and Reactivity Considerations

highlights Fe(II) complexes with 2,6-bis(2-pyridyl)pyridine ligands for methane-to-methanol conversion. While the target compound lacks a tridentate structure, its pyridyl and methanol groups could facilitate similar small-molecule activation under mild conditions.

Key Differences :

- Tridentate ligands (e.g., in ) enable precise control over metal coordination spheres, whereas the target compound’s bidentate nature may limit catalytic efficiency.

- Methoxy-substituted analogs could stabilize electrophilic metal centers better due to electron donation, whereas chloro-substituted derivatives might favor oxidative processes.

Biological Activity

4-iso-Propylphenyl-(2-pyridyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an iso-propyl group attached to a phenyl ring, which is further connected to a pyridyl group via a methanol bridge. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, though specific targets and pathways remain to be fully elucidated.

Antioxidant Activity

Research indicates that phenolic compounds often exhibit antioxidant properties. Studies have shown that derivatives similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may possess similar effects, potentially useful in treating inflammatory conditions.

Neuroprotective Properties

Preliminary studies indicate that certain pyridine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This raises the possibility that this compound could be explored for neuroprotective applications .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound was found to enhance the expression of neuroprotective proteins, indicating its potential therapeutic role in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.